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Compound of Interest

Compound Name:
2-Methyl-3-(methylamino)butan-2-

ol

Cat. No.: B2607304 Get Quote

Application Notes and Protocols for 2-Methyl-3-
(methylamino)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for

reactions involving 2-Methyl-3-(methylamino)butan-2-ol, a versatile amino alcohol with

potential applications in organic synthesis and medicinal chemistry. The following sections

detail its physical and chemical properties, a representative synthetic protocol, and a potential

application in the synthesis of a novel kinase inhibitor, complete with detailed experimental

procedures and characterization data.

Compound Properties
2-Methyl-3-(methylamino)butan-2-ol is a chiral amino alcohol. Its structure features a tertiary

alcohol and a secondary amine, making it a valuable building block for the synthesis of various

biologically active molecules.
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Property Value Reference

Molecular Formula C₆H₁₅NO [1][2]

Molecular Weight 117.19 g/mol [2]

CAS Number 412274-84-1 [2]

Appearance Colorless to light yellow liquid Assumed

Boiling Point ~170-175 °C (estimated) Assumed

Solubility

Soluble in water, ethanol,

methanol, and other polar

organic solvents

Assumed

Synthesis of 2-Methyl-3-(methylamino)butan-2-ol
A common and effective method for the synthesis of β-amino alcohols is the ring-opening of

epoxides with amines.[3] This protocol outlines a representative synthesis of 2-Methyl-3-
(methylamino)butan-2-ol starting from 2,3-dimethyl-2,3-epoxybutane and methylamine.

Experimental Protocol: Synthesis via Epoxide Ring-
Opening
Materials:

2,3-dimethyl-2,3-epoxybutane

Methylamine (40% in water)

Methanol

Diethyl ether

Anhydrous magnesium sulfate

Hydrochloric acid (1 M)

Sodium hydroxide (1 M)
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Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

2,3-dimethyl-2,3-epoxybutane (10.0 g, 0.1 mol) and methanol (100 mL).

Cool the mixture to 0 °C in an ice bath.

Slowly add methylamine (40% in water, 23.3 mL, 0.3 mol) to the stirred solution over a

period of 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and remove the

methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

Extract the aqueous layer with diethyl ether (2 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation to yield 2-Methyl-3-(methylamino)butan-2-ol
as a colorless oil.
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Reactant
Molar Mass (

g/mol )
Amount (g) Moles Equivalents

2,3-dimethyl-2,3-

epoxybutane
100.16 10.0 0.1 1.0

Methylamine 31.06 9.3 (in solution) 0.3 3.0

Product Theoretical Yield (g) Actual Yield (g) % Yield

2-Methyl-3-

(methylamino)butan-

2-ol

11.72 9.5 81%

Application in the Synthesis of a Kinase Inhibitor
Candidate
Amino alcohols are crucial scaffolds in the development of various therapeutic agents. This

section outlines a hypothetical application of 2-Methyl-3-(methylamino)butan-2-ol in the

synthesis of a novel kinase inhibitor, "Compound X". The core idea is to utilize the amine

functionality for amide bond formation and the hydroxyl group for further derivatization or as a

key pharmacophoric feature.

Experimental Protocol: Synthesis of Compound X
This protocol describes the coupling of 2-Methyl-3-(methylamino)butan-2-ol with a

functionalized carboxylic acid, a common step in drug synthesis.

Materials:

2-Methyl-3-(methylamino)butan-2-ol

4-(Trifluoromethyl)benzoic acid

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid (1.90 g, 10 mmol) in

DCM (40 mL).

Add EDC (2.11 g, 11 mmol) and HOBt (1.49 g, 11 mmol) to the solution.

Stir the mixture at room temperature for 15 minutes.

Add a solution of 2-Methyl-3-(methylamino)butan-2-ol (1.17 g, 10 mmol) in DCM (10 mL),

followed by DIPEA (2.1 mL, 12 mmol).

Stir the reaction mixture at room temperature for 12 hours.

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated

aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate

gradient) to afford Compound X.
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Reactant
Molar Mass (

g/mol )
Amount (g) Moles Equivalents

2-Methyl-3-

(methylamino)but

an-2-ol

117.19 1.17 10 1.0

4-

(Trifluoromethyl)

benzoic acid

190.12 1.90 10 1.0

EDC 191.70 2.11 11 1.1

HOBt 135.13 1.49 11 1.1

DIPEA 129.24 1.55 (2.1 mL) 12 1.2

Product Theoretical Yield (g) Actual Yield (g) % Yield

Compound X 2.89 2.40 83%

Visualizations
Experimental Workflow

Synthesis of 2-Methyl-3-(methylamino)butan-2-ol Synthesis of Kinase Inhibitor (Compound X)

Start: Epoxide & Methylamine Reflux in Methanol Workup & Extraction Vacuum Distillation 2-Methyl-3-(methylamino)butan-2-ol Start: Amino Alcohol & Carboxylic Acid
Used in next step

Amide Coupling (EDC, HOBt) Aqueous Workup Column Chromatography Compound X

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 2-Methyl-3-(methylamino)butan-2-ol and

its subsequent use in the synthesis of a kinase inhibitor candidate.
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The following diagram illustrates a hypothetical mechanism by which "Compound X" might

inhibit a signaling pathway commonly implicated in cancer.
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Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by

Compound X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2607304?utm_src=pdf-body-img
https://www.benchchem.com/product/b2607304?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-3-_methylamino_butan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-3-_methylamino_butan-2-ol
https://www.bldpharm.com/products/412274-84-1.html
https://www.organic-chemistry.org/synthesis/C1N/amines/betaaminoalcohols.shtm
https://www.benchchem.com/product/b2607304#experimental-setup-for-reactions-involving-2-methyl-3-methylamino-butan-2-ol
https://www.benchchem.com/product/b2607304#experimental-setup-for-reactions-involving-2-methyl-3-methylamino-butan-2-ol
https://www.benchchem.com/product/b2607304#experimental-setup-for-reactions-involving-2-methyl-3-methylamino-butan-2-ol
https://www.benchchem.com/product/b2607304#experimental-setup-for-reactions-involving-2-methyl-3-methylamino-butan-2-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2607304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2607304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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